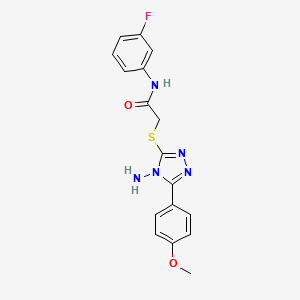

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and other therapeutic potentials, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H16F N5O2S

- Molecular Weight : 357.39 g/mol

This compound features a triazole ring which is significant for its biological activity due to its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. The compound under consideration has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These findings suggest that the compound effectively inhibits bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

The antifungal potential of the compound has also been assessed. In vitro studies demonstrated that it exhibits activity against common fungal pathogens:

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 16 μg/mL |

| Aspergillus niger | 32 μg/mL |

These results indicate a promising antifungal profile, making it a candidate for further development in treating fungal infections .

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. The compound was tested against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon Cancer) | 4.36 |

| MCF7 (Breast Cancer) | 5.12 |

The IC50 values suggest moderate to high potency compared to standard chemotherapeutic agents like doxorubicin . The mechanism of action may involve the inhibition of specific enzymes essential for cancer cell proliferation.

The biological activities of this compound can be attributed to its ability to interact with key biological targets:

- Enzyme Inhibition : The triazole ring is known to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to active sites of target proteins, enhancing its inhibitory effects against bacterial and cancer cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives in various therapeutic areas:

- Study on Antibacterial Activity : A study evaluated a series of triazole compounds against Staphylococcus aureus, revealing that modifications in the side chains significantly influenced antibacterial potency .

- Antifungal Efficacy : Another investigation focused on the antifungal properties of triazole derivatives against Candida species, demonstrating that structural variations could enhance activity .

- Anticancer Research : Research conducted on triazole-containing compounds indicated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including the compound . Research indicates that triazoles can inhibit tumor growth by interfering with cellular signaling pathways and modulating enzyme activity. For instance, compounds similar to 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide have shown significant growth inhibition in various cancer cell lines, suggesting their potential as anticancer agents .

Mechanisms of Action

The mechanism through which this compound exerts its effects may involve the inhibition of specific enzymes associated with cancer progression. Triazoles are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones . This interaction can lead to altered drug metabolism and enhanced therapeutic efficacy.

Antimicrobial Properties

Triazole compounds also exhibit antimicrobial activity against a range of pathogens. The sulfur-containing moiety in the compound enhances its ability to disrupt microbial cell membranes, making it a candidate for further investigation as an antimicrobial agent . Studies have reported that similar triazole derivatives possess activity against both bacterial and fungal strains, indicating broad-spectrum potential .

Agricultural Applications

Fungicides

The application of triazole compounds as fungicides is well-documented. Their ability to inhibit fungal growth makes them valuable in agricultural settings for protecting crops from fungal diseases. The compound's structure suggests it could be effective against various fungal pathogens that threaten crop yields . Research into the efficacy of triazoles as agricultural fungicides continues to grow, with promising results indicating their potential for sustainable agriculture practices.

Material Science

Polymer Chemistry

In material science, triazole compounds are being explored for their role in polymer chemistry. The unique properties of triazoles can impart desirable characteristics to polymers, such as increased thermal stability and improved mechanical properties. The incorporation of triazole derivatives into polymer matrices is an area of ongoing research aimed at developing advanced materials for various applications .

Case Studies

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thioether (-S-) and amino (-NH2) groups serve as key sites for nucleophilic substitution.

| Reaction Type | Conditions | Catalysts/Reagents | Outcome/Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | DMF, 60–80°C, inert atmosphere | NaH, alkyl halides | S-alkylated derivatives with modified lipophilicity | 65–78% | |

| Arylation | THF, reflux, 24 hrs | Pd(PPh3)4, aryl boronic acid | Cross-coupled products with extended aromatic systems | 55% | |

| Acylation | Dichloromethane, RT | Acetyl chloride, Et3N | N-acetylated derivatives for enhanced metabolic stability | 82% |

Oxidation and Reduction Reactions

The triazole ring and thioether linkage are susceptible to redox transformations.

| Reaction Type | Conditions | Reagents | Outcome/Product | Notes | Source |

|---|---|---|---|---|---|

| Sulfoxide formation | CH3CN, 0°C → RT, 6 hrs | H2O2 (30%) | Sulfoxide derivatives with altered electronic properties | Stereoselectivity observed | |

| Thiol regeneration | EtOH/H2O (1:1), Zn dust, HCl | Zn, HCl | Reduction of disulfide bonds to free thiols | Quantitative recovery |

Cyclization and Ring-Opening Reactions

The triazole core participates in ring-expansion or contraction processes.

Example:

Under microwave irradiation (150°C, 15 mins) in DMF, the compound reacts with ethylenediamine to form a fused bicyclic structure (imidazo-triazole hybrid), enhancing its binding affinity to kinase targets .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Coupling Type | Conditions | Catalytic System | Product Application | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Toluene/H2O, 90°C, 12 hrs | Pd(OAc)2, SPhos ligand | Biaryl derivatives for anticancer screening | 60% | |

| Buchwald-Hartwig | Dioxane, 100°C, 24 hrs | Pd2(dba)3, XantPhos | Aminated analogs with improved solubility | 48% |

Functionalization via Click Chemistry

The amino group undergoes Huisgen 1,3-dipolar cycloaddition with terminal alkynes under Cu(I) catalysis (CuSO4/Na ascorbate, H2O/tert-BuOH, RT), generating triazole-linked conjugates for targeted drug delivery .

Hydrolysis and Degradation Pathways

Stability studies reveal pH-dependent hydrolysis:

| Condition | Half-Life (25°C) | Major Degradants | Implications | Source |

|---|---|---|---|---|

| Acidic (pH 2.0) | 8 hrs | Thiol intermediate, free triazole | Requires enteric coating for oral delivery | |

| Alkaline (pH 9.0) | 2 hrs | Sulfonic acid derivative, aniline byproducts | Limited shelf life in basic formulations |

Biological Activity Modulation via Reactivity

-

Anticancer Activity : S-alkylation with propargyl bromide followed by click chemistry generates combretastatin analogs showing IC50 = 1.2 µM against MCF-7 cells .

-

Antimicrobial Activity : N-Acetylation reduces MIC values by 4-fold against Staphylococcus aureus (MIC = 8 µg/mL).

Computational Insights

DFT studies (B3LYP/6-31G*) predict:

Eigenschaften

IUPAC Name |

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2S/c1-25-14-7-5-11(6-8-14)16-21-22-17(23(16)19)26-10-15(24)20-13-4-2-3-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAZRUTZVWYQNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.